molecular formula C12H21BrO B1265944 2-Bromocyclododecanone CAS No. 31236-94-9

2-Bromocyclododecanone

Cat. No.: B1265944
CAS No.: 31236-94-9
M. Wt: 261.2 g/mol
InChI Key: YGXQOFXPYXFZFY-UHFFFAOYSA-N
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Scientific Research Applications

2-Bromocyclododecanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocyclododecanone can be synthesized through the bromination of cyclododecanone. One common method involves the use of N-bromosuccinimide (NBS) in an acetonitrile-water mixture at room temperature. The reaction mixture is stirred until the olefin is consumed, as monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is washed with saturated sodium bicarbonate solution, and the organic matter is extracted with ethyl acetate or dichloromethane .

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Bromocyclododecanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Amino or thiol derivatives of cyclododecanone.

    Oxidation: Cyclododecanone or cyclododecanecarboxylic acid.

    Reduction: Cyclododecanone.

Mechanism of Action

The mechanism of action of 2-Bromocyclododecanone involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the presence of the bromine atom, which can activate or deactivate certain pathways depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2-Bromocyclododecanone is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .

Properties

IUPAC Name

2-bromocyclododecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXQOFXPYXFZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31236-94-9
Record name 2-Bromocyclododecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31236-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclododecanone, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031236949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromocyclododecanone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromocyclododecanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.916
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Synthesis routes and methods I

Procedure details

reacting cyclododecanone with elemental bromine in boiling methylene chloride to form α-bromocyclododecanone;
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Synthesis routes and methods II

Procedure details

An amount of 183.8 gm (1.15 mol) of bromine was added dropwise with refluxing under a nitrogen atmosphere to a well agitated solution comprising 182.3 gm (1 mol) of cyclododecanone in 275 ml of methylene chloride over a period of six hours. Agitation was continued for 15 minutes and approximately one-half of the solvent was distilled off. The solution obtained by this method contained approximately 235 gm of α-bromocyclododecanone (90% yield) and was further reacted directly.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing heterocyclic compounds from 2-Bromocyclododecanone?

A: The research article "Synthesis of 4,5-decamethyleneimidazole, 4,5-decamethyleneoxazole, 4,5-decamethyleneisoxazole, 4,5-decamethyleneimidazolone-2, and 4,5-decamethylenepyrazole from cyclododecanone derivatives" [] highlights the use of this compound as a starting material for the synthesis of various heterocyclic compounds. These compounds, containing decamethylene rings fused to imidazole, oxazole, isoxazole, and pyrazole moieties, are of interest due to their potential biological activity and applications in medicinal chemistry. The synthesis methodology presented in the paper offers a route to access these unique structures, potentially leading to the discovery of novel pharmaceuticals or materials.

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